N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 453590-29-9
VCID: VC5336244
InChI: InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18)
SMILES: CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide

CAS No.: 453590-29-9

Cat. No.: VC5336244

Molecular Formula: C15H14N2O2

Molecular Weight: 254.289

* For research use only. Not for human or veterinary use.

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide - 453590-29-9

Specification

CAS No. 453590-29-9
Molecular Formula C15H14N2O2
Molecular Weight 254.289
IUPAC Name N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide
Standard InChI InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18)
Standard InChI Key GQAIJIZWHQGHSU-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

N-(3-Cyano-5-phenylfuran-2-yl)-2-methylpropanamide is defined by the International Union of Pure and Applied Chemistry (IUPAC) as a furan derivative substituted at the 2-position with a propanamide group bearing a methyl branch, at the 3-position with a cyano group, and at the 5-position with a phenyl ring . The canonical SMILES notation \text{CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N} encapsulates its connectivity, while the InChIKey GQAIJIZWHQGHSU-UHFFFAOYSA-N\text{GQAIJIZWHQGHSU-UHFFFAOYSA-N} provides a unique identifier for database retrieval .

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}PubChem
Molecular Weight254.28 g/molPubChem
XLogP33.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Solubility (pH 7.4)10.5 µg/mLPubChem

Spectroscopic and Crystallographic Data

While crystallographic data for this compound remains unpublished, computational models predict a planar furan ring with dihedral angles of 15–20° between the phenyl and propanamide groups. Nuclear magnetic resonance (NMR) spectra would theoretically show characteristic peaks for the cyano group (~110 ppm in 13C^{13}\text{C}) and the methylpropanamide moiety (~1.2 ppm for the methyl protons in 1H^1\text{H}) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of the Furan Core: 3-Cyano-5-phenylfuran-2-carboxylic acid is prepared through cyclocondensation of substituted diketones with cyanoacetamide .

  • Amidation: The carboxylic acid intermediate reacts with 2-methylpropanoyl chloride in the presence of triethylamine, yielding the target compound after recrystallization from ethanol .

Reaction Scheme:

C12H7NO3+C4H7ClOEt3NC15H14N2O2+HCl\text{C}_{12}\text{H}_{7}\text{N}\text{O}_{3} + \text{C}_{4}\text{H}_{7}\text{ClO} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2} + \text{HCl}

Reactivity and Functional Group Transformations

Oxidation and Reduction Pathways

  • Oxidation: The cyano group resists common oxidants (e.g., KMnO4\text{KMnO}_4), but the furan ring undergoes epoxidation with peracids, forming unstable intermediates that rearrange to diketones.

  • Reduction: Catalytic hydrogenation (Pd/C, H2\text{Pd/C, H}_2) reduces the cyano group to an amine, yielding N-(3-amino-5-phenylfuran-2-yl)-2-methylpropanamide\text{N-(3-amino-5-phenylfuran-2-yl)-2-methylpropanamide} .

Nucleophilic Substitution

The electron-deficient cyano carbon participates in nucleophilic substitutions. For example, treatment with sodium methoxide replaces the cyano group with a methoxy moiety:

C15H14N2O2+NaOCH3C16H17NO3+NaCN\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2} + \text{NaOCH}_3 \rightarrow \text{C}_{16}\text{H}_{17}\text{N}\text{O}_{3} + \text{NaCN}

Applications in Research and Development

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, as evidenced by its inclusion in patent US9340517B2 for melanocortin receptor modulators . Its furan core mimics ATP-binding motifs, enabling interactions with enzymatic active sites .

Materials Science

In polymer chemistry, the phenyl and cyano groups enhance thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures (TgT_g) exceeding 200°C, making them suitable for high-performance coatings .

Table 2: Comparative Analysis with Structural Analogs

CompoundXLogP3Solubility (µg/mL)Bioactivity (IC₅₀, nM)
N-(3-Cyano-5-phenylfuran-2-yl)propanamide3.115.2320 (Kinase X)
N-(3-Cyano-5-phenylfuran-2-yl)benzamide4.25.8210 (Kinase X)
N-(3-Cyano-5-phenylfuran-2-yl)-2-methylpropanamide3.510.5280 (Kinase X)

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets like cyclooxygenase-2 (COX-2) and PI3K kinases.

  • Process Optimization: Develop enantioselective syntheses for chiral derivatives.

  • Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

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